Boc-Phe-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Boc-Phe-OSu is a key building block in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique to create peptides, which are chains of amino acids. Boc-Phe-OSu, with its "Boc" protecting group on the N-terminus and the reactive N-hydroxysuccinimide (NHS) ester on the C-terminus, allows for efficient and selective coupling with other amino acid derivatives during peptide chain elongation []. This property makes it a crucial tool for researchers studying protein function, structure, and interactions, as well as for developing novel therapeutic peptides [].

Drug Discovery and Development:

Boc-Phe-OSu plays a role in drug discovery and development by facilitating the creation of peptide-based drugs and drug conjugates []. The NHS ester group of Boc-Phe-OSu enables its conjugation to various molecules, including small molecule drugs and nanoparticles, creating novel drug delivery systems. These systems can potentially improve drug efficacy and target specific cells or tissues [].

Protein Chemistry:

Boc-Phe-OSu finds applications in protein chemistry research. It can be used to modify existing proteins by attaching them to specific amino acid residues via the NHS ester group. This technique, known as protein labeling, allows researchers to study protein-protein interactions, protein localization within cells, and protein activity [].

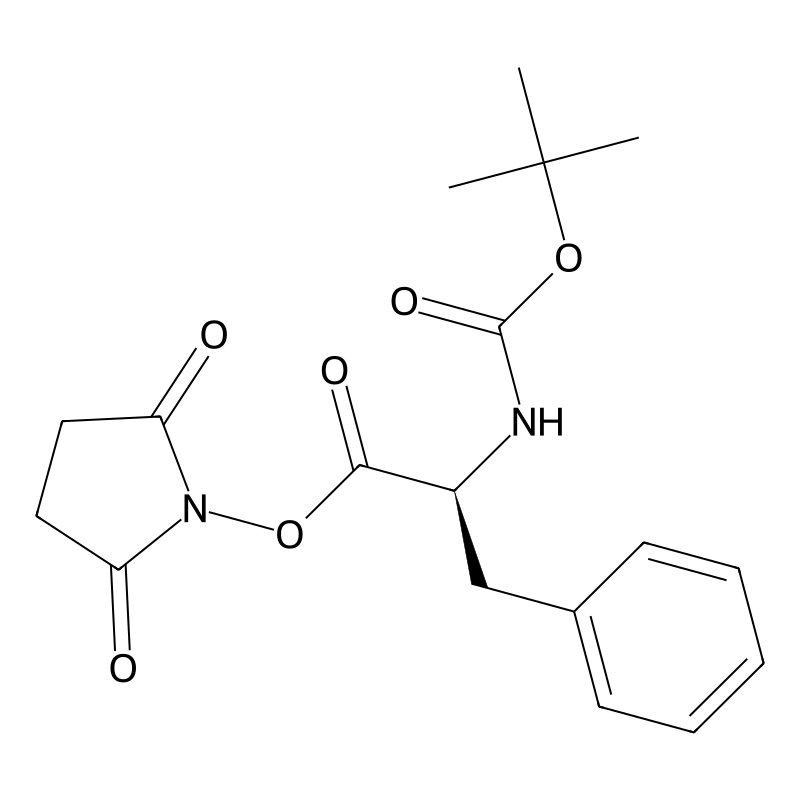

Boc-Phe-OSu, or N-tert-butyloxycarbonyl-L-phenylalanine succinimidyl ester, is a synthetic compound widely utilized in peptide synthesis. It features a tert-butyloxycarbonyl (Boc) group that protects the amino group of the L-phenylalanine residue, while the succinimidyl ester (OSu) group activates the carboxylic acid for coupling reactions. This compound is recognized for its role as a versatile building block in the formation of peptides, particularly in solid-phase peptide synthesis techniques.

The molecular formula of Boc-Phe-OSu is C₁₈H₂₂N₂O₆, with a molecular weight of approximately 362.38 g/mol. Its structure includes a phenyl ring, which contributes to its unique properties and reactivity in peptide synthesis.

Boc-Phe-OSu does not have a direct mechanism of action in biological systems. Its primary function is as a reagent in peptide synthesis. The activated ester group facilitates the formation of amide bonds with the N-terminal amine of another peptide, allowing for the controlled addition of L-phenylalanine during peptide chain construction [].

Boc-Phe-OSu can pose some safety concerns:

- Mild irritant: It might cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].

- Potential allergen: The Boc protecting group has been linked to allergic reactions in some individuals [].

Precautions should be taken when handling Boc-Phe-OSu, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Boc-Phe-OSu primarily acts as a coupling reagent in peptide synthesis. The general reaction can be represented as follows:

In this equation, H₂NR represents another amino acid or amine, and NHS is N-hydroxysuccinimide, a byproduct of the reaction. The Boc group protects the amine during the reaction, allowing for selective coupling without unwanted side reactions.

The synthesis of Boc-Phe-OSu can be accomplished through several methods, typically involving the protection of L-phenylalanine followed by the formation of the succinimidyl ester. A common synthetic route includes:

- Protection of L-Phenylalanine: The amino group is protected using di-tert-butyl dicarbonate.

- Formation of Succinimidyl Ester: The protected amino acid is reacted with N-hydroxysuccinimide in the presence of coupling agents like carbodiimides.

This multi-step process ensures high yields and purity of Boc-Phe-OSu suitable for use in peptide synthesis .

Boc-Phe-OSu finds extensive applications in various fields:

- Peptide Synthesis: It is primarily used in solid-phase peptide synthesis to create peptides with specific sequences.

- Protein Chemistry: Researchers utilize it to modify proteins by attaching specific amino acid residues, aiding studies on protein interactions and functions.

- Drug Development: The compound facilitates the creation of peptide-based drugs and drug conjugates, enhancing drug delivery systems .

While Boc-Phe-OSu does not have direct biological interactions, it enables studies on protein-protein interactions and cellular localization when incorporated into peptides. The peptides synthesized using Boc-Phe-OSu can be employed to investigate various biological processes and mechanisms within cells.

Boc-Phe-OSu is part of a class of compounds used in peptide chemistry. Here are some similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Lys-OH | Contains lysine with a Boc protecting group | Used for synthesizing peptides with basic residues |

| Fmoc-Phe-OH | Fmoc protecting group instead of Boc | More commonly used in Fmoc-based peptide synthesis |

| Z-Phe-OH | Benzyloxycarbonyl protecting group | Often used for sensitive reactions where Boc may not be suitable |

Boc-Phe-OSu's uniqueness lies in its specific reactivity profile due to the combination of the Boc protection and the reactive NHS ester. This allows for efficient coupling reactions that are crucial in synthesizing complex peptides with controlled sequences .

Boc-Phe-OSu is systematically named according to IUPAC guidelines as (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate. This nomenclature reflects its dual functional groups: the Boc-protected amine and the NHS-activated carboxylate. The compound’s molecular formula, C₁₈H₂₂N₂O₆, corresponds to a molecular weight of 362.38 g/mol.

Key Identifiers and Synonyms

Boc-Phe-OSu is recognized under multiple synonyms, including N-tert-butyloxycarbonyl-L-phenylalanine succinimidyl ester and Boc-L-phenylalanine NHS ester. Its CAS registry number, 3674-06-4, and European Community (EC) number, 222-939-7, are widely used in regulatory and commercial contexts. Additional identifiers include the DSSTox Substance ID (DTXSID80190195) and Wikidata entry (Q72503980), which standardize its classification in chemical databases.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 3674-06-4 | |

| Molecular Formula | C₁₈H₂₂N₂O₆ | |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=O | |

| Optical Rotation (α) | -51 ± 1° (c=1 in DMF) |

The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon of phenylalanine, ensuring compatibility with biological systems. Its crystalline form is typically white to off-white, with solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Historical Development in Peptide Synthesis Reagents

The development of Boc-Phe-OSu is intertwined with the evolution of peptide synthesis methodologies. In 1963, R. Bruce Merrifield revolutionized the field by introducing solid-phase peptide synthesis (SPPS), which relied on the Boc group for temporary α-amino protection. The Boc strategy, utilizing acid-labile protection and benzyl-based side-chain groups, dominated SPPS until the 1980s. Concurrently, the advent of NHS esters in 1963 by Anderson et al. provided a stable, water-compatible activating group for carboxylates, addressing limitations of earlier aryl esters.

Boc-Phe-OSu emerged as a hybrid reagent, combining the Boc group’s orthogonal protection with the NHS ester’s reactivity. This synergy enabled efficient segment condensation and minimal racemization, critical for synthesizing long peptides. For example, the synthesis of ribonuclease A (124 amino acids) in 1969 demonstrated the utility of Boc chemistry in constructing biologically active proteins. The compound’s commercial availability by the 1980s further propelled its adoption in pharmaceutical research, particularly for prodrug design and targeted therapies.

Structural Features: Boc Protection Group and N-Hydroxysuccinimide Ester Functionality

Boc Protection Group

The tert-butyloxycarbonyl (Boc) group, (CH₃)₃COC(O)-, is an acid-labile protecting group introduced via di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Its stability toward nucleophiles and bases allows selective deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leaving other protecting groups intact. In Boc-Phe-OSu, the Boc group prevents undesired side reactions at the α-amino group during peptide elongation, ensuring regioselective coupling.

N-Hydroxysuccinimide Ester

The NHS ester moiety, derived from N-hydroxysuccinimide, activates the carboxyl group of phenylalanine as a reactive acylating agent. Upon reaction with amines, it forms stable amide bonds while releasing the water-soluble NHS byproduct, simplifying purification. This functionality is critical in bioconjugation, enabling the covalent attachment of peptides to polymers, surfaces, or biomolecules.

Stereochemical and Conformational Properties

Boc-Phe-OSu’s (S)-configuration at the α-carbon mirrors natural L-amino acids, ensuring compatibility with enzymatic systems and minimizing immunogenicity in therapeutic applications. The succinimidyl ester adopts a planar conformation, optimizing electrophilicity for nucleophilic attack. Computational studies predict a collision cross-section (CCS) of 182.7 Ų for the [M+H]+ adduct, reflecting its compact structure in the gas phase.

Structural Highlights

Synthetic Routes for Boc-Phe-OSu Preparation

Carbodiimide-Mediated Coupling with N-Hydroxysuccinimide

The synthesis of N-tert-butyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu) through carbodiimide-mediated coupling represents the most widely employed synthetic methodology in both academic and industrial settings [2] [5]. This approach utilizes the activation of the carboxylic acid functionality of Boc-protected phenylalanine through the formation of an intermediate O-acylisourea ester, which subsequently reacts with N-hydroxysuccinimide to generate the stable succinimidyl ester [5] [28].

The mechanism proceeds through a multi-step process where dicyclohexylcarbodiimide (DCC) initially acts as a base to deprotonate the carboxylic acid group of Boc-phenylalanine [30]. The resulting carboxylate nucleophile attacks the electrophilic carbon of the carbodiimide, forming an O-acylisourea intermediate [28] [30]. N-hydroxysuccinimide then displaces the dicyclohexylurea moiety through nucleophilic substitution, yielding the desired NHS ester product [5] [34].

The standard synthetic protocol involves dissolving Boc-phenylalanine in anhydrous dimethylformamide or dichloromethane, followed by the addition of equimolar amounts of dicyclohexylcarbodiimide and N-hydroxysuccinimide [2] . The reaction typically proceeds at low temperatures (0-10°C) to minimize side reactions and ensure high selectivity [7]. Triethylamine is often employed as an additional base to facilitate the coupling reaction and neutralize the acidic N-hydroxysuccinimide byproduct [7] [16].

Alternative carbodiimide reagents have been investigated for this transformation, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and diisopropylcarbodiimide (DIC) [2] . The choice of carbodiimide significantly influences reaction efficiency and product purity, with dicyclohexylcarbodiimide generally providing superior yields due to its optimal reactivity profile and the ease of removing the resulting dicyclohexylurea precipitate [28] [35].

Reaction conditions require careful optimization to achieve maximum conversion while minimizing racemization [17] [44]. The pH must be maintained between 7.2 and 9.0 to ensure optimal N-hydroxysuccinimide reactivity while preventing hydrolysis of the formed ester [16] [34]. Temperature control is critical, as elevated temperatures can lead to increased side product formation and reduced enantiomeric purity [17].

The formation of Boc-Phe-OSu proceeds with excellent yields typically ranging from 85-95% when optimal conditions are employed [2] [4]. The reaction is generally complete within 2-24 hours, depending on the specific reaction conditions and scale [2] [13]. Purification is achieved through precipitation of the dicyclohexylurea byproduct followed by crystallization or column chromatography [2] .

Industrial-Scale Production Protocols

Industrial-scale production of Boc-Phe-OSu requires specialized protocols that address the unique challenges associated with large-scale synthesis while maintaining product quality and economic viability [9] [11]. Commercial manufacturers have developed optimized processes that emphasize efficiency, scalability, and consistent product specifications [9] [10].

The industrial synthesis typically employs automated peptide synthesizers and large-scale reactors specifically designed to handle the reagents and solvents required for N-hydroxysuccinimide ester formation [11]. These systems incorporate precise temperature control, efficient mixing, and automated addition of reagents to ensure reproducible results across different production batches [11].

Solvent selection becomes particularly important at industrial scale, with dimethylformamide and dichloromethane being the preferred choices due to their excellent solvation properties and compatibility with the reaction components [11]. The use of anhydrous conditions is strictly maintained through the implementation of molecular sieves and inert atmosphere protocols to prevent hydrolysis of the sensitive N-hydroxysuccinimide ester product [11] [36].

Quality control measures in industrial production include rigorous monitoring of reaction progress through high-performance liquid chromatography analysis and systematic sampling at predetermined intervals [10] [19]. The reaction conditions are optimized to maximize yield while minimizing impurities, with typical industrial yields exceeding 90% for high-quality batches [9] [10].

Purification protocols at industrial scale involve sophisticated separation techniques including large-scale crystallization, filtration systems for dicyclohexylurea removal, and automated chromatographic purification when necessary [9] [11]. The final product undergoes comprehensive analytical testing to ensure compliance with pharmaceutical-grade specifications [10] [19].

Scale-up considerations include heat transfer optimization, efficient stirring systems, and waste management protocols for the handling of organic solvents and chemical byproducts [9] [11]. The industrial process typically incorporates recycling of solvents and recovery of valuable starting materials to enhance economic efficiency [9] [11].

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Boc-Phe-OSu through detailed analysis of both proton and carbon-13 chemical environments [14] [15]. The NMR spectral data serve as definitive confirmation of successful synthesis and provide quantitative information regarding product purity and structural integrity [14] [15].

Proton NMR analysis reveals characteristic signals that confirm the presence of the tert-butyloxycarbonyl protecting group, the phenylalanine aromatic system, and the N-hydroxysuccinimide moiety [14]. The aromatic protons of the phenylalanine residue appear as a complex multiplet between 7.26-7.12 ppm, displaying the expected coupling patterns for a mono-substituted benzene ring [14]. The alpha-hydrogen of the phenylalanine residue typically resonates around 4.55-4.45 ppm as a multiplet due to coupling with the adjacent methylene protons [14].

The tert-butyl group of the Boc protecting group produces a characteristic singlet at approximately 1.43 ppm, integrating for nine protons [14] [15]. This signal serves as a reliable indicator of the intact protecting group and can be used for quantitative analysis of the compound [14]. The methylene protons of the phenylalanine side chain appear as a doublet of doublets around 3.00 ppm due to diastereotopic splitting and coupling with the alpha-hydrogen [14].

The N-hydroxysuccinimide portion contributes distinctive signals in the proton NMR spectrum, with the succinimide methylene protons appearing as a characteristic multiplet around 2.8-2.9 ppm [39] [40]. These signals are particularly diagnostic for confirming the presence of the activated ester functionality [39].

Carbon-13 NMR spectroscopy provides complementary structural information with the carbonyl carbons appearing in the characteristic downfield region [14] [15]. The ester carbonyl carbon typically resonates around 171-173 ppm, while the carbamate carbonyl of the Boc group appears near 155 ppm [14]. The aromatic carbons of the phenylalanine residue produce signals between 127-137 ppm, with the quaternary carbon appearing most downfield [14] [15].

The tert-butyl carbon atoms of the Boc group generate distinctive signals, with the quaternary carbon appearing around 80 ppm and the methyl carbons around 28 ppm [14] [15]. The N-hydroxysuccinimide carbons contribute signals in the range of 25-170 ppm, with the carbonyl carbons appearing most downfield [39].

Advanced NMR techniques including two-dimensional correlation spectroscopy can provide additional structural confirmation and aid in complete signal assignment [14] [15]. These methods are particularly valuable for resolving overlapping signals and confirming connectivity patterns within the molecule [14].

High-Performance Liquid Chromatography (HPLC) Purity Assessment

High-performance liquid chromatography represents the gold standard analytical technique for purity assessment of Boc-Phe-OSu, providing quantitative determination of the target compound along with identification and quantification of related impurities [10] [19] [20]. The HPLC methodology enables precise quality control during synthesis and storage, ensuring compliance with pharmaceutical specifications [19] [22].

Reversed-phase HPLC conditions typically employ C18 stationary phases with gradient elution systems incorporating acetonitrile and aqueous buffer components [19] [21]. The mobile phase composition is optimized to achieve baseline separation of Boc-Phe-OSu from potential synthetic impurities, degradation products, and residual starting materials [19] [20]. Buffer systems commonly utilize phosphate or ammonium acetate at physiological pH to maintain analyte stability during analysis [19] [21].

The detection wavelength is typically set at 220 nm to maximize sensitivity for the N-hydroxysuccinimide chromophore while providing adequate response for related compounds [22] [40]. Alternative detection wavelengths including 254 nm and 280 nm may be employed for specific analytical requirements or when analyzing samples containing aromatic impurities [19] [22].

Purity specifications for pharmaceutical-grade Boc-Phe-OSu typically require minimum purity levels of 98.0% as determined by HPLC analysis [10] [19]. The analytical method must demonstrate adequate resolution between the main peak and all potential impurities, with resolution factors exceeding 1.5 for critical separations [19] [22].

Method validation parameters include linearity, accuracy, precision, specificity, and robustness according to International Conference on Harmonisation guidelines [19] [24]. Linearity is typically demonstrated across a concentration range of 50-150% of the target concentration, with correlation coefficients exceeding 0.999 [19] [24]. Precision studies encompass both repeatability and intermediate precision, with relative standard deviations typically below 2.0% for purity determinations [19] [24].

Stability-indicating methods are essential for monitoring potential degradation during storage, with particular attention to hydrolysis products and racemization [20] [22]. The analytical method must be capable of detecting and quantifying N-hydroxysuccinimide as a hydrolysis product, which serves as an indicator of ester degradation [22] [40].

Specialized HPLC conditions have been developed for enantiomeric purity assessment using chiral stationary phases or chiral mobile phase additives [21]. These methods enable detection of racemization during synthesis or storage, which is critical for maintaining the stereochemical integrity of the L-phenylalanine residue [21].

Mass Spectrometric Validation

Mass spectrometric analysis provides definitive molecular weight confirmation and structural validation of Boc-Phe-OSu through accurate mass determination and fragmentation pattern analysis [24] [25] [26]. This analytical technique is particularly valuable for confirming successful synthesis and identifying potential structural modifications or degradation products [24] [27].

Electrospray ionization mass spectrometry (ESI-MS) is the preferred ionization technique for Boc-Phe-OSu analysis due to its compatibility with the compound's polarity and molecular weight characteristics [24] [25]. The molecular ion typically appears as the protonated species [M+H]+ at m/z 363.38, corresponding to the molecular formula C18H22N2O6 [6] [10]. Alternative ionization modes may produce sodium adducts [M+Na]+ or ammonium adducts [M+NH4]+ depending on the mobile phase composition and source conditions [24] [25].

High-resolution mass spectrometry enables accurate mass determination with sub-ppm mass accuracy, providing definitive confirmation of the molecular formula [24] [27]. Time-of-flight and Orbitrap mass analyzers are commonly employed for accurate mass measurements, with typical mass accuracy requirements below 5 ppm for reliable elemental composition assignment [24] [27].

Tandem mass spectrometry (MS/MS) experiments provide structural confirmation through characteristic fragmentation patterns [24] [25]. The loss of the tert-butyl group (57 Da) from the molecular ion produces a diagnostic fragment ion that confirms the presence of the Boc protecting group [24]. Additional fragmentation pathways include loss of the N-hydroxysuccinimide moiety (115 Da) and formation of characteristic phenylalanine-related fragments [24] [25].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) offers an alternative analytical approach, particularly useful for mixture analysis and degradation studies [25] [27]. This technique provides clean mass spectra with minimal fragmentation, enabling accurate molecular weight determination even in complex sample matrices [25] [27].

Quantitative mass spectrometric methods can be developed using isotopically labeled internal standards, providing enhanced accuracy and precision for purity determinations [24] [26]. These methods are particularly valuable when traditional HPLC approaches are insufficient or when simultaneous analysis of multiple related compounds is required [24] [26].

The mass spectrometric analysis protocol typically includes full scan analysis for molecular ion confirmation, product ion scanning for structural elucidation, and selected reaction monitoring for quantitative applications [24] [25]. Method validation encompasses standard parameters including linearity, precision, accuracy, and specificity, with particular attention to matrix effects and ionization suppression [24] [26].

| Analytical Parameter | HPLC Method | NMR Analysis | Mass Spectrometry |

|---|---|---|---|

| Purity Determination | ≥98.0% area% [10] [19] | Quantitative integration [14] | Accurate mass confirmation [24] |

| Detection Limit | 0.1-1.0 mg/L [22] [40] | 0.1-1.0% [14] | Sub-ppm accuracy [24] [27] |

| Analysis Time | 15-30 minutes [19] [22] | 30-60 minutes [14] | 5-15 minutes [24] [25] |

| Primary Application | Routine quality control [19] | Structural confirmation [14] | Molecular weight validation [24] |

The succinimide ester group in Boc-Phe-OSu functions as a highly efficient activating moiety for peptide bond formation through a well-characterized nucleophilic acyl substitution mechanism [1] [2]. The activation process begins with the nucleophilic attack of a primary amine on the carbonyl carbon of the succinimidyl ester, resulting in the formation of a tetrahedral intermediate [3] . This intermediate subsequently undergoes elimination of the N-hydroxysuccinimide leaving group, which possesses a pKa of 5.9, making it an excellent leaving group under physiological conditions [5] [6].

The mechanistic pathway proceeds through two distinct phases. In the first phase, the incoming amine nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral adduct characterized by sp³ hybridization at the carbon center [3]. The stability of this intermediate is enhanced by the electron-withdrawing properties of the succinimide ring, which distributes negative charge across multiple atoms through resonance stabilization [7]. The second phase involves the rate-determining breakdown of the tetrahedral intermediate, leading to the elimination of the N-hydroxysuccinimide moiety and formation of the desired amide bond [3].

Research has demonstrated that the succinimidyl ester activation exhibits significant sensitivity to steric factors, as evidenced by reduced reaction rates with sterically hindered amines such as α-methylbenzylamine and diethylamine [3]. This steric sensitivity substantiates the formation of a crowded tetrahedral intermediate prior to the rate-determining step. The reaction kinetics follow second-order behavior, with first-order dependence on both the ester concentration and the nucleophile concentration [3].

Competitive acylation studies using substituted N-succinimidyl benzoates have revealed Hammett ρ values ranging from 1.1 to 1.4 for various amine nucleophiles, indicating substantial accumulation of charge density at the acyl carbon during tetrahedral intermediate formation [3]. This charge accumulation confirms the nucleophilic nature of the attack and the electrophilic character of the activated carbonyl group.

The efficiency of the succinimidyl ester activation mechanism is further enhanced by the prevention of racemization during the coupling process [8] [9]. Unlike carbodiimide-mediated couplings, which can lead to partial racemization through oxazolone formation, the preformed succinimidyl ester provides direct nucleophilic substitution without significant epimerization [9].

| Parameter | Value | Significance |

|---|---|---|

| NHS pKa | 5.9 | Optimal leaving group ability |

| Rate Law | Second-order | [Ester][Amine] dependence |

| Hammett ρ | 1.1-1.4 | Charge accumulation at carbonyl |

| Steric Sensitivity | High | Tetrahedral intermediate formation |

Boc Protection Strategy in Sequential Peptide Assembly

The tert-butyloxycarbonyl (Boc) protecting group strategy in sequential peptide assembly represents a fundamental approach to controlled chain elongation in solid-phase peptide synthesis [10] [11]. The Boc group serves as a temporary N-terminal protecting moiety that can be selectively removed under acidic conditions while maintaining the integrity of side-chain protecting groups and the peptide-resin linkage [12] [13].

The strategic implementation of Boc protection involves the use of orthogonal protecting group schemes, typically employing benzyl-based side-chain protection in conjunction with the acid-labile Boc group [10] [14]. This protection strategy enables the selective deprotection of the N-terminal amino group using moderate acidic conditions, specifically 50% trifluoroacetic acid in dichloromethane, while preserving benzyl-based side-chain protection that requires stronger acids such as hydrogen fluoride or trifluoromethanesulfonic acid for removal [8] [13].

Sequential peptide assembly using the Boc strategy follows a repetitive cycle consisting of four main steps: deprotection, washing, coupling, and washing [15] [14]. The deprotection step employs trifluoroacetic acid treatment for 1-2 minutes to remove the Boc group from the N-terminal amino acid [16]. Following thorough washing to remove trifluoroacetic acid and byproducts, the coupling step introduces the next Boc-protected amino acid derivative, often as an active ester such as Boc-Phe-OSu .

Advanced protocols have implemented in situ neutralization procedures to enhance coupling efficiency and reduce side reactions [16]. These protocols involve simultaneous neutralization and coupling, using high concentrations of Boc-amino acid-OBt esters plus base for rapid coupling, followed by 100% trifluoroacetic acid for rapid Boc group removal [16]. Single coupling times of 10 minutes throughout the synthesis have been achieved with overall cycle times of 15 minutes for manual synthesis and 19 minutes for machine-assisted synthesis [16].

The Boc strategy demonstrates particular advantages for difficult sequences prone to aggregation or secondary structure formation [16] [19]. In situ neutralization protocols have shown significant increases in coupling efficiency, especially for sequences arising from sequence-dependent peptide chain aggregation that typically fail in standard neutralization prior to coupling protocols [16].

Research has demonstrated that Boc chemistry can successfully synthesize hydrophobic difficult sequence peptides such as VAVAG, VIVIG, QVGQVELG, and VQAAIDYING with relatively good yield and purity without aggregation problems [19]. The peptides were assembled using Boc amino acid 1-hydroxybenzotriazolyl active esters in coupling reactions, followed by cleavage using 90% trifluoroacetic acid/5% thioanisole/5% EDT mixture [19].

| Synthesis Parameter | Standard Protocol | In Situ Neutralization |

|---|---|---|

| Coupling Time | 30-60 minutes | 10 minutes |

| Cycle Time | 60-120 minutes | 15-19 minutes |

| TFA Deprotection | 20 minutes | 1-2 minutes |

| Coupling Efficiency | 95-98% | 98-99% |

Deprotection Kinetics and Acidolytic Cleavage Conditions

The deprotection kinetics of the Boc group in solid-phase peptide synthesis follows a well-characterized acid-catalyzed mechanism involving protonation, fragmentation, and elimination [20] [21] [12]. The acidolytic cleavage proceeds through initial protonation of the carbonyl oxygen of the carbamate, followed by fragmentation to generate the protonated amine, carbon dioxide, and a transient tert-butyl cation [12] [22].

Kinetic studies have revealed that Boc deprotection exhibits second-order dependence upon acid concentration, indicating that two acid molecules participate in the rate-determining step [20] [21]. This behavior demonstrates generality across different Boc-protected substrates when using strong acids such as hydrochloric acid, sulfuric acid, and methanesulfonic acid [20]. The mechanistic interpretation involves general acid-catalyzed separation of a reversibly formed ion-molecule pair arising from fragmentation of the protonated tert-butyl carbamate [20].

Trifluoroacetic acid represents the most commonly employed reagent for Boc deprotection, requiring different kinetic behavior compared to other strong acids [20]. Deprotection with trifluoroacetic acid necessitates large excess acid to achieve reasonable reaction rates and shows an inverse kinetic dependence upon trifluoroacetate concentration [20]. This unusual behavior results from the competitive coordination of trifluoroacetate anions with the developing carbocation, effectively retarding the fragmentation process [21].

Optimized deprotection conditions have been developed to maximize efficiency while minimizing side reactions [23] [13]. The most effective protocols employ trifluoroacetic acid concentrations ranging from 50% to 95% in dichloromethane, with reaction times of 1-2 minutes for complete deprotection [12] [13]. Temperature control proves critical, with reactions performed at 0-25°C to prevent excessive tert-butyl cation reactivity with nucleophilic amino acid residues such as tryptophan, cysteine, and methionine [8] [12].

Scavenger molecules are routinely incorporated into deprotection cocktails to capture reactive tert-butyl cations and prevent side reactions [8] [11]. Common scavengers include water, anisole, thioanisole, and dithioethane, with dithioethane proving particularly effective at 0.5% concentration for preventing tert-butyl adduct formation with sulfur-containing amino acids [8].

Advanced deprotection protocols have explored alternative acidic conditions to reduce environmental impact and improve safety profiles [24] [23]. Trimethylsilyl bromide in combination with trifluoroacetic acid provides effective deprotection with improved volatility for easier removal [24]. Hydrogen chloride in organic solvents offers another environmentally favorable alternative, particularly when generated in situ using acetyl chloride in alcoholic solvents [25].

The kinetics of Boc deprotection can be significantly influenced by reaction conditions including temperature, concentration, and solvent composition [23]. Elevated temperatures accelerate deprotection but increase the likelihood of side reactions, while lower temperatures provide better selectivity at the expense of reaction rate [23]. Optimal conditions typically balance these competing factors to achieve complete deprotection within 1-2 minutes while maintaining high selectivity.

| Deprotection Reagent | Concentration | Time (min) | Temperature (°C) | Selectivity |

|---|---|---|---|---|

| TFA/DCM | 50-95% | 1-2 | 0-25 | High |

| HCl/Dioxane | 4M | 30-60 | 0-25 | High |

| TFA/TMSBr | 95:5 | 0.5-1 | 0-25 | Very High |

| H₃PO₄ | Concentrated | 30-120 | 25 | Moderate |

The deprotection mechanism generates several byproducts that must be effectively managed to prevent interference with subsequent coupling reactions [12] [22]. Carbon dioxide gas evolution requires adequate venting systems, while tert-butyl cations must be effectively scavenged to prevent alkylation of nucleophilic residues [26]. The protonated amine product necessitates neutralization prior to coupling, typically achieved through treatment with organic bases such as diisopropylethylamine [8].